

2,4-Diaminopyrimidine-5-carbonitrile chemical properties

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

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An In-depth Technical Guide to the Chemical Properties of **2,4-Diaminopyrimidine-5-carbonitrile**

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of **2,4-Diaminopyrimidine-5-carbonitrile**. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

2,4-Diaminopyrimidine-5-carbonitrile is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.^[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.^[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.^[1]

Physical and Chemical Data

The fundamental physical and chemical properties of **2,4-Diaminopyrimidine-5-carbonitrile** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2,4-diaminopyrimidine-5-carbonitrile	[2]
CAS Number	16462-27-4	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₅ N ₅	[1] [3] [4]
Molecular Weight	135.13 g/mol	[3] [4] [5]
Appearance	Yellow or off-white solid	[3]
Purity	≥ 95%	[3] [6]
Storage Conditions	Store at 0-8 °C, sealed in dry conditions	[3] [4]
SMILES	C1=C(C(=NC(=N1)N)N)C#N	[1] [2] [4]
InChI Key	OYUQCQCQLDTRHQ-UHFFFAOYSA-N	[1] [2]

Spectral Data

Spectroscopic data is critical for the identification and characterization of **2,4-Diaminopyrimidine-5-carbonitrile**. Key spectral features are detailed below.

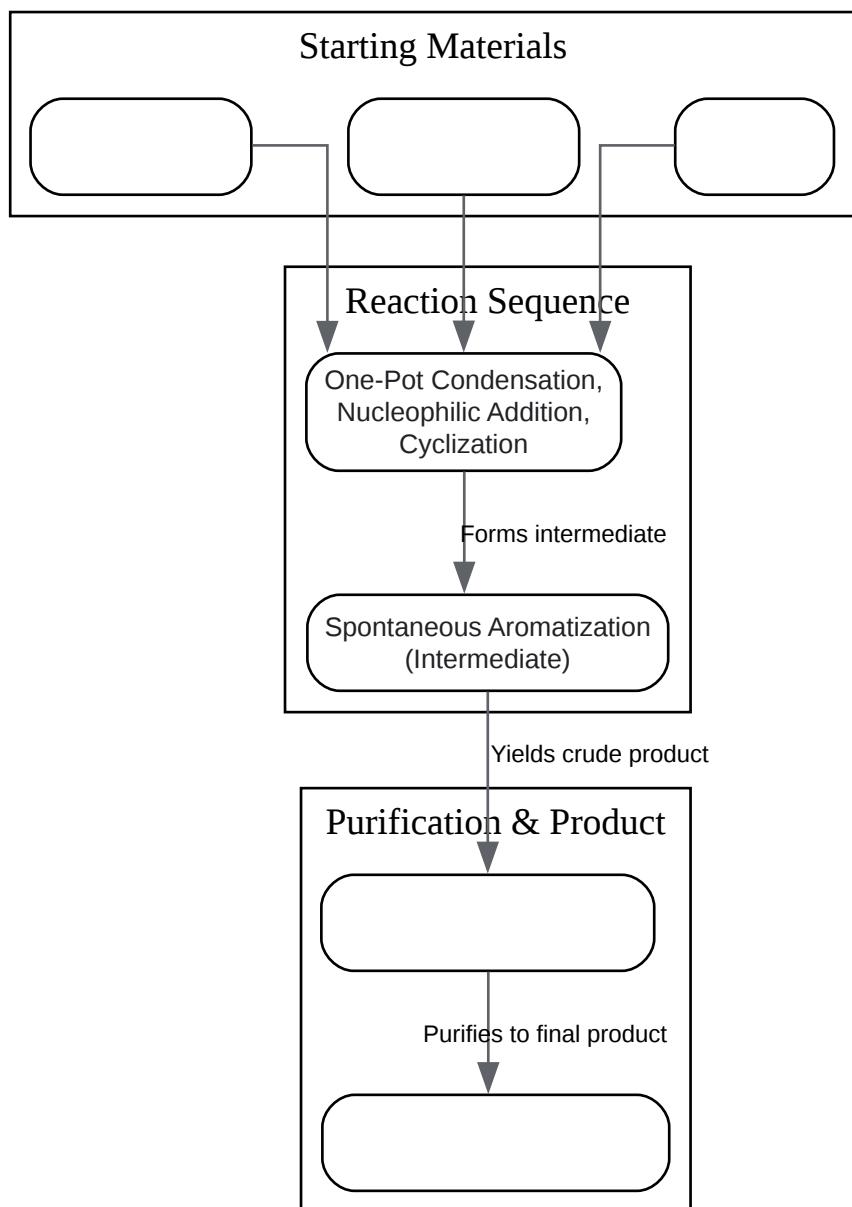
Spectrum Type	Peak Assignments	Reference(s)
Infrared (IR)	3480 cm^{-1} (vNH), 3080 cm^{-1} (vCH), 2188 cm^{-1} ($\text{vC}\equiv\text{N}$)	[7]
^1H NMR	δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH_2)	[7]
^{13}C NMR	δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5)	[7]
Mass Spectrometry	m/z Top Peak: 135	[2]

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.

General Synthesis Workflow

The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α -cyanoketone, a carboxaldehyde, and a guanidine derivative.[\[8\]](#)



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Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.

Example Experimental Protocol: Solid-Phase Synthesis

A reported method for synthesizing **2,4-Diaminopyrimidine-5-carbonitrile** involves solid-phase synthesis, which offers advantages in purification.[7]

- **Resin Loading:** The initial starting materials are loaded onto a solid polymer support.

- Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.
- Cleavage: The final product, **2,4-Diaminopyrimidine-5-carbonitrile**, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).^[7]
- Isolation: The spent polymer support is removed by filtration.
- Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.^[7]
- Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.^[7]

Reactivity and Applications

2,4-Diaminopyrimidine-5-carbonitrile is a versatile intermediate in organic synthesis due to its multiple reactive sites.^[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.

Chemical Reactivity

- Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.^[1]
- Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.^[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.^[9]

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development.

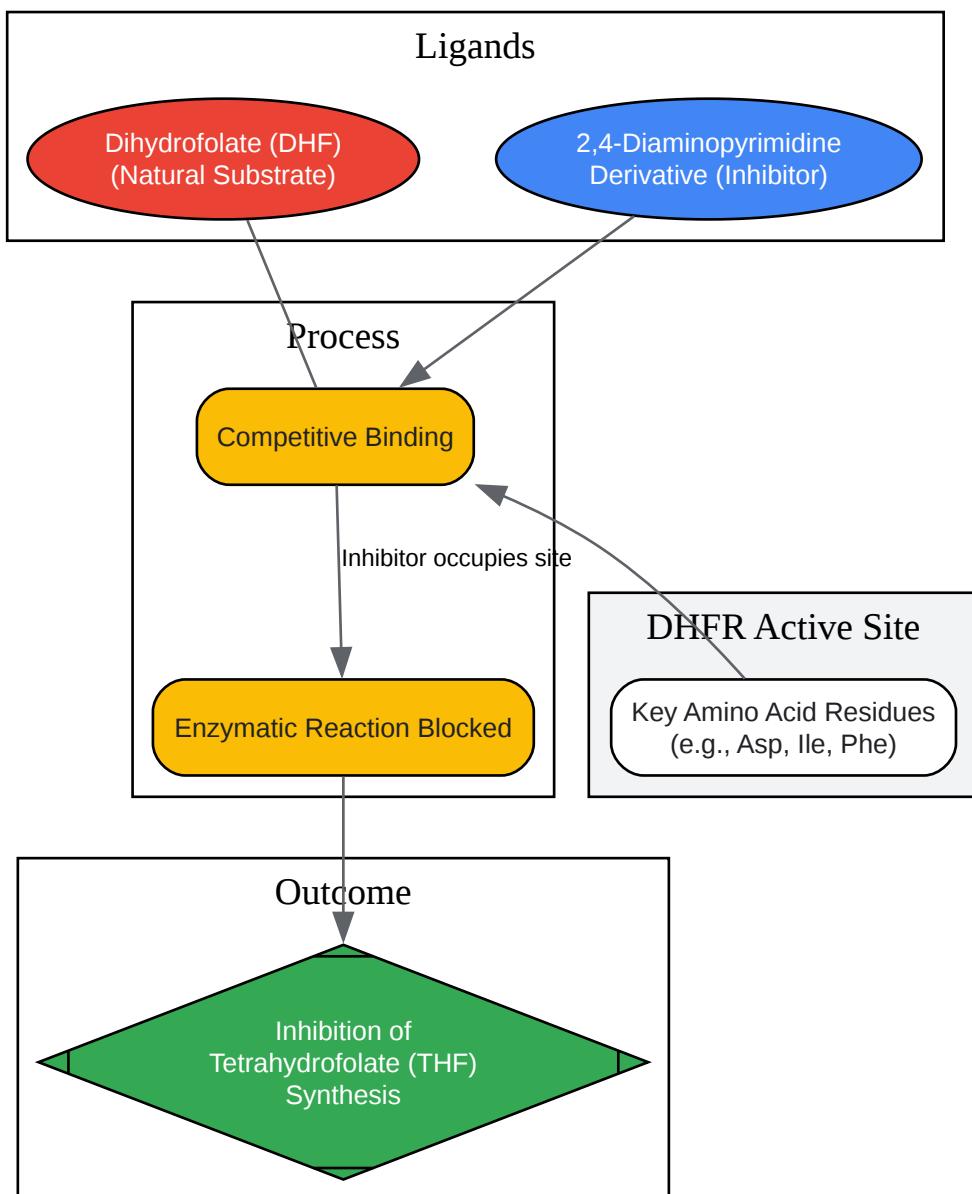
- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.^[3]

- Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]
- Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]
- DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]
- Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]

Mechanism of Action: Enzyme Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.

The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.



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Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.

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